molecular formula C17H33NSSn B1591288 4,5-Dimethyl-2-(tributylstannyl)thiazole CAS No. 938181-92-1

4,5-Dimethyl-2-(tributylstannyl)thiazole

Cat. No. B1591288
M. Wt: 402.2 g/mol
InChI Key: QAPTXJNMSZQTDL-UHFFFAOYSA-N
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Description

4,5-Dimethyl-2-(tributylstannyl)thiazole is a unique chemical provided to early discovery researchers . It has an empirical formula of C17H33NSSn and a molecular weight of 402.23 .


Molecular Structure Analysis

The InChI code for 4,5-Dimethyl-2-(tributylstannyl)thiazole is 1S/C5H7NS.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h7H,1-2H3;3*1,3-4H2,2H3; . This indicates the presence of a thiazole ring with dimethyl and tributylstannyl substituents.


Physical And Chemical Properties Analysis

4,5-Dimethyl-2-(tributylstannyl)thiazole is a liquid at room temperature .

Scientific Research Applications

Synthesis of Complex Molecules Thiazole derivatives serve as critical intermediates in the synthesis of complex molecules. For example, 2-Benzyloxymethyl-5-(tributylstannyl)tetrazole is utilized for converting aryl- and heteroaryl-halides to 5-aryl- and 5-heteroaryl-1H-tetrazoles, highlighting the role of thiazole derivatives in facilitating Stille cross-coupling reactions, a pivotal method in organic synthesis (Bookser, 2000).

Corrosion Inhibition Benzothiazole derivatives have been investigated for their efficacy as corrosion inhibitors, providing a protective layer for metals against corrosion in acidic environments. This application is particularly relevant in industrial settings, where the longevity and integrity of metal components are crucial (Hu et al., 2016).

Cancer Research Thiazole derivatives have been explored for their potential in cancer research. Compounds incorporating the thiazol-5-yl moiety, for example, have shown promise as cyclin-dependent kinase-2 (CDK2) inhibitors, providing insights into the development of anticancer therapies (Wang et al., 2004).

Fluorescent Materials The development of novel fluorescent materials often involves thiazole units due to their excellent photophysical properties. Bis(4-hydroxythiazoles) exhibit strong fluorescence and have potential applications in analysis and supramolecular chemistry, demonstrating the versatility of thiazole derivatives in creating functional materials (Täuscher et al., 2011).

Antimicrobial and Anticancer Activities Research on thiazole derivatives has also extended to evaluating their antimicrobial and anticancer activities. New thiazole compounds have been synthesized and tested for their effectiveness against various microorganisms and cancer cell lines, contributing to the search for new therapeutic agents (Farghaly et al., 2011).

Safety And Hazards

The compound is classified as dangerous with hazard statements including H301, H312, H315, H319, H332, and H410 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

tributyl-(4,5-dimethyl-1,3-thiazol-2-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6NS.3C4H9.Sn/c1-4-5(2)7-3-6-4;3*1-3-4-2;/h1-2H3;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPTXJNMSZQTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC(=C(S1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NSSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30586044
Record name 4,5-Dimethyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-(tributylstannyl)thiazole

CAS RN

938181-92-1
Record name 4,5-Dimethyl-2-(tributylstannyl)-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30586044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5-dimethyl-2-(tributylstannyl)-1,3-thiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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